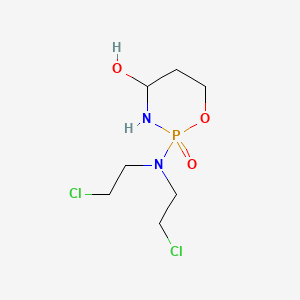

4-Hydroxycyclophosphamide

Beschreibung

Contextualization within Prodrug Activation Paradigms

The development and use of oxazaphosphorine drugs like cyclophosphamide (B585) are classic examples of the prodrug strategy in medicine. nih.govresearchgate.net Prodrugs are inactive or less active chemical derivatives of drug molecules that require biotransformation within the body to release the active therapeutic agent. researchgate.net This approach is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or non-specific toxicity. The core principle is to create a "transport form" that can deliver the drug to its intended site of action before being converted into its "active form."

Oxazaphosphorines were designed to harness this principle to tame the high reactivity and non-selective toxicity of nitrogen mustard compounds. Direct administration of these potent alkylating agents would result in widespread damage to healthy and cancerous tissues alike. By incorporating the nitrogen mustard into the oxazaphosphorine ring system, an inactive prodrug is created that can be administered systemically. researchgate.net

The activation of these prodrugs is not a random process; it is a carefully designed metabolic sequence. For cyclophosphamide, the pivotal first step is its hydroxylation at the C-4 position, a reaction catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and to a lesser extent, CYP3A4. taylorandfrancis.compharmgkb.org This enzymatic conversion yields 4-hydroxycyclophosphamide, the primary and essential metabolite that initiates the cytotoxic cascade. nih.govpharmgkb.org

The following table summarizes the key enzymes involved in this initial activation step:

Table 1: Key Cytochrome P450 Isozymes in the Bioactivation of Cyclophosphamide| Enzyme Family | Specific Isozyme | Role in Cyclophosphamide Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2B6 | Major contributor to the formation of this compound. pharmgkb.orgnih.gov |

| Cytochrome P450 | CYP2C19 | Contributes to the formation of this compound. taylorandfrancis.com |

| Cytochrome P450 | CYP3A4 | Plays a role in forming this compound and is also primarily responsible for the minor pathway of N-dechloroethylation, which leads to a neurotoxic byproduct. pharmgkb.org |

This metabolic activation within the liver generates this compound and its tautomer aldophosphamide (B1666838), which can then circulate and enter other cells. pharmgkb.org Inside the target cells, aldophosphamide decomposes to produce the ultimate alkylating agent, phosphoramide (B1221513) mustard, which cross-links DNA and triggers cell death. taylorandfrancis.compharmgkb.orgecronicon.net This paradigm of targeted activation exemplifies how prodrug strategies can enhance the therapeutic index of potent drugs, increasing their selectivity against cancer cells while mitigating systemic toxicity.

Historical Trajectory of its Identification and Significance in Research

The journey to understanding this compound began with the systematic investigation of oxazaphosphorine cytostatics in the mid-20th century. The initial synthesis of cyclophosphamide was based on the premise of creating a latent form of a nitrogen mustard that could be selectively activated within tumor cells. mdpi.com Early on, it was recognized that cyclophosphamide itself was not cytotoxic but required metabolic activation to exert its effect. mdpi.comecronicon.net

The identification of this compound as the first and critical metabolite was a landmark discovery. mdpi.com It established the initial step in the bioactivation pathway and became the focal point for subsequent research into the drug's mechanism of action.

A significant leap in understanding came in the 1980s with the application of advanced analytical techniques. Proton magnetic resonance spectroscopy studies were instrumental in confirming the proposed structure and revealing the dynamic relationship between this compound and its ring-opened tautomer, aldophosphamide. nih.gov These studies demonstrated that these two compounds exist in a stable equilibrium. nih.govmdpi.com Further research delineated the subsequent decomposition of aldophosphamide via β-elimination to generate the cytotoxic species phosphoramide mustard and acrolein. nih.govnih.gov

The following table highlights key milestones in the research history of this compound:

Table 2: Historical Milestones in this compound Research| Time Period | Key Discovery or Development | Significance |

|---|---|---|

| Mid-20th Century | Development of oxazaphosphorine cytostatics based on the prodrug principle. | Shifted cancer drug design towards creating inactive transport forms to reduce non-selective toxicity. |

| Early Metabolism Studies | Identification of cyclophosphamide as a prodrug requiring hepatic activation. mdpi.comecronicon.net | Established that the parent drug was not the active agent, focusing research on its metabolites. |

| 1970s-1980s | Identification of this compound as the primary, active metabolite. aacrjournals.org | Pinpointed the critical first step in the bioactivation pathway. |

| 1980s | Use of proton magnetic resonance spectroscopy to study its decomposition. nih.gov | Confirmed the tautomeric equilibrium between this compound and aldophosphamide. nih.gov |

| 1987 | Detailed kinetic analysis of cis and trans isomers. nih.gov | Revealed stereochemical differences in reaction rates, providing deeper insight into its pharmacology. nih.gov |

This historical trajectory underscores the evolution of scientific understanding, from the conceptualization of a prodrug to the detailed chemical and kinetic characterization of its pivotal metabolite, this compound. This knowledge continues to inform the development of new and improved oxazaphosphorine-based therapies. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

61903-30-8 |

|---|---|

Molekularformel |

C7H15Cl2N2O3P |

Molekulargewicht |

277.08 g/mol |

IUPAC-Name |

(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1 |

InChI-Schlüssel |

RANONBLIHMVXAJ-NZFNHWASSA-N |

SMILES |

C1COP(=O)(NC1O)N(CCCl)CCCl |

Isomerische SMILES |

C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl |

Kanonische SMILES |

C1COP(=O)(NC1O)N(CCCl)CCCl |

Aussehen |

Low Melting Off-White to Pale Yellow Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide |

Herkunft des Produkts |

United States |

Enzymology and Biochemical Pathways of 4 Hydroxycyclophosphamide Formation

Cytochrome P450-Mediated Hydroxylation of Cyclophosphamide (B585)

The principal activation pathway for cyclophosphamide involves the hydroxylation at the C-4 position of the oxazaphosphorine ring, yielding 4-hydroxycyclophosphamide. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by a consortium of hepatic CYP enzymes. aacrjournals.org The resulting this compound exists in a dynamic equilibrium with its tautomer, aldophosphamide (B1666838). researchgate.netresearchgate.netpharmgkb.org Aldophosphamide can then undergo spontaneous β-elimination to generate the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. researchgate.netpharmgkb.org

Identification and Characterization of Specific Cytochrome P450 Isoforms

Multiple cytochrome P450 isoforms have been identified as contributors to the 4-hydroxylation of cyclophosphamide. The key enzymes implicated in this critical activation step include CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5. nih.govnih.gov While several isoforms can catalyze this reaction, CYP2B6 is often cited as the dominant enzyme in human liver. nih.govresearchgate.netnih.gov Studies have also noted the involvement of CYP2A6 and CYP2C18. nih.govuva.nl

The contribution of these isoforms can be influenced by the concentration of cyclophosphamide. For instance, at lower concentrations, CYP2C9 appears to be a major contributor to the formation of this compound, whereas at higher concentrations, the role of CYP3A4/5 becomes more prominent. nih.gov The expression and activity of these enzymes are highly variable among individuals, which is a major factor in the differing responses to cyclophosphamide treatment. nih.govnih.gov

Interactive Table: Key Cytochrome P450 Isoforms in this compound Formation

| Enzyme | Primary Role | Noted Characteristics |

|---|---|---|

| CYP2B6 | Considered a major activating enzyme. aacrjournals.orgresearchgate.netfrontiersin.org | Exhibits high catalytic efficiency for cyclophosphamide hydroxylation. nih.gov Its expression is highly polymorphic. nih.govnih.gov |

| CYP2C19 | Significant contributor to cyclophosphamide bioactivation. nih.govnih.gov | Possesses common loss-of-function alleles that can decrease metabolic activity. nih.govscispace.com |

| CYP3A4 | Involved in both activation and deactivation pathways. pharmgkb.orgresearchgate.net | More prominent role at higher cyclophosphamide concentrations. nih.gov Also responsible for the formation of the neurotoxic metabolite chloroacetaldehyde. researchgate.net |

| CYP2C9 | Contributes to 4-hydroxylation, particularly at lower substrate concentrations. nih.gov | |

| CYP3A5 | Works in concert with CYP3A4. nih.govnih.gov | |

| CYP2A6 | Plays a minor role in cyclophosphamide metabolism. uva.nlfrontiersin.org | |

| CYP2C18 | Also identified as having cyclophosphamide 4-hydroxylase activity. nih.govuva.nl |

Regiospecificity and Stereoselectivity of Hydroxylation Reactions

The hydroxylation of cyclophosphamide is a regiospecific reaction, primarily occurring at the C-4 position of the oxazaphosphorine ring. This specific site of oxidation is crucial for the subsequent chemical rearrangements that lead to the formation of the active alkylating species. While the focus is on 4-hydroxylation, other metabolic pathways, such as N-dechloroethylation, also occur, leading to inactive or toxic metabolites. plos.org

Kinetic Parameters (Vmax, Km) of Relevant P450 Enzymes for Formation

The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide insight into the efficiency of the different CYP isoforms in metabolizing cyclophosphamide. Studies using human liver microsomes and recombinant CYP enzymes have helped to elucidate these parameters.

For example, CYP2B6 has been shown to have a high catalytic efficiency (Vmax/Km) for cyclophosphamide bioactivation. nih.gov One study reported a Km of 0.84 mM and a Vmax of 47.8 nmol/min/nmol P450 for CYP2B6, while CYP2C19 exhibited a similar Km (0.96 mM) but a lower Vmax (4.8 nmol/min/nmol P450). nih.gov Another study found the Km and Vmax values for human CYP2B6 to be 4.9 µM and 62.5 mol/min/mol P450, respectively. nih.gov It is important to note that these values can vary depending on the experimental system used. plos.orgresearchgate.netnih.gov

The ratio of cytochrome P450 oxidoreductase (POR), an essential electron donor, to the CYP enzyme can also significantly influence the apparent kinetic parameters. plos.org Increasing the POR/CYP ratio has been shown to increase the Vmax of cyclophosphamide 4-hydroxylation by CYP2B6, while the Km remains relatively constant. plos.orgresearchgate.net

Interactive Table: Reported Kinetic Parameters for this compound Formation

| Enzyme | Km (mM) | Vmax (nmol/min/nmol P450) | Source |

|---|---|---|---|

| CYP2B6 | 0.84 | 47.8 | nih.gov |

| CYP2C19 | 0.96 | 4.8 | nih.gov |

| CYP2B6 | 0.0049 | 62.5 (mol/min/mol P450) | nih.gov |

| CYP2B6.1 (Batch 1) | 4.02 | 12.6 | plos.org |

| CYP2B6.1 (Batch 2) | 3.76 | 94.4 | plos.org |

| CYP2B6.1 (Batch 3) | 2.94 | 99.0 | plos.org |

Subcellular Localization of Enzymatic Formation Processes

The enzymatic formation of this compound primarily occurs within the endoplasmic reticulum of hepatocytes, where the cytochrome P450 enzymes are localized. researchgate.net Following its formation, this compound and its tautomer, aldophosphamide, can diffuse out of the hepatic cells and into the systemic circulation. pharmgkb.org From there, these metabolites can enter other cells to exert their cytotoxic effects. pharmgkb.org

Genetic Polymorphisms of Cytochrome P450 Enzymes Impacting Formation Variability

Genetic polymorphisms in the genes encoding for cytochrome P450 enzymes are a major source of the observed interindividual variability in cyclophosphamide metabolism and, consequently, its efficacy and toxicity. nih.govresearchgate.net

CYP2B6: This enzyme is highly polymorphic. nih.govresearchgate.net The CYP2B66 allele, for example, has been associated with increased clearance and a shorter half-life of cyclophosphamide. nih.govnih.gov Conversely, other variants, such as those in the 5'-flanking region (g.-750T>C), have been linked to decreased 4-hydroxylation. nih.gov The CYP2B65 allele has been shown to decrease cyclophosphamide activation. scispace.com

CYP2C19: Polymorphisms in CYP2C19 also significantly impact cyclophosphamide bioactivation. nih.gov Loss-of-function alleles, such as CYP2C19*2, are associated with decreased formation of this compound. nih.govscispace.comnih.gov Individuals who are homozygous for these variants are considered "poor metabolizers." sci-hub.se The presence of at least one loss-of-function allele at either CYP2C19 or CYP2B6 can lead to a significant reduction in cyclophosphamide bioactivation. nih.govscispace.com

CYP3A4 and CYP3A5: While highly expressed, genetic polymorphisms in CYP3A4 are less frequent in some populations. nih.gov However, variants like CYP3A41B have been associated with decreased enzyme activity and a poorer response to cyclophosphamide. imrpress.comimrpress.com Similarly, polymorphisms in CYP3A5, such as CYP3A53, can also influence treatment outcomes. imrpress.comimrpress.com

The interplay of these genetic variations across multiple CYP genes contributes to the complex pharmacokinetic profile of cyclophosphamide and underscores the potential for pharmacogenetic testing to personalize therapy. nih.gov

Molecular and Cellular Transformations Initiated by 4 Hydroxycyclophosphamide

Chemical Equilibrium and Tautomerism: 4-Hydroxycyclophosphamide and Aldophosphamide (B1666838)

This compound, the primary and active metabolite of cyclophosphamide (B585), exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. pharmgkb.orgtaylorandfrancis.comtaylorandfrancis.com This relationship is a critical aspect of its mechanism of action, as it is the transport form that delivers the cytotoxic potential to target cells. taylorandfrancis.com The reversible process of ring-chain tautomerism involves the opening of the oxazaphosphorine ring of this compound to form the linear aldehyde, aldophosphamide. nih.gov

This equilibrium is influenced by stereochemistry. Studies have shown that trans-4-hydroxycyclophosphamide undergoes ring opening approximately four times faster than the cis isomer. nih.gov Conversely, the cyclization of aldophosphamide favors the formation of the trans isomer by a factor of about three. nih.gov Under physiological conditions (pH 7.0), the equilibrium mixture consists of cis-4-hydroxycyclophosphamide, trans-4-hydroxycyclophosphamide, aldophosphamide, and its hydrate (B1144303) in an approximate ratio of 4:2:0.3:1, respectively. nih.gov

Proton magnetic resonance studies have confirmed this tautomeric equilibrium by observing the concomitant appearance of signals corresponding to the aldehydic proton and the protons alpha to the carbonyl group of aldophosphamide when this compound is allowed to equilibrate. nih.govresearchgate.net The interconversion between these forms is crucial for the subsequent generation of the ultimate cytotoxic species. nih.gov

Spontaneous and Enzyme-Catalyzed Ring Opening to Aldophosphamide

While spontaneous conversion occurs, the process can also be influenced by enzymes. researchgate.netnih.gov The rate-limiting step in the subsequent breakdown to phosphoramide (B1221513) mustard and acrolein is the conversion of this compound to aldophosphamide, which can be subject to bifunctional catalysis. nih.gov This suggests that intracellular components, such as inorganic and organic phosphates, may play a role in facilitating this conversion. nih.gov

Subsequent Breakdown and Reactive Intermediate Generation

The generation of the ultimate alkylating and cytotoxic metabolite, phosphoramide mustard (PAM), is a result of the breakdown of aldophosphamide. pharmgkb.orgtaylorandfrancis.comcaymanchem.comoatext.com This conversion is not a direct enzymatic process but rather a spontaneous chemical decomposition known as β-elimination. oatext.comtandfonline.com This reaction is catalyzed by general bases. nih.gov While PAM is the key therapeutic agent, it cannot easily enter cells on its own. pharmgkb.org Therefore, its intracellular generation from the more readily diffused this compound/aldophosphamide is essential for its cytotoxic effect. pharmgkb.org

The β-elimination reaction that produces phosphoramide mustard also yields an aldehyde byproduct. taylorandfrancis.comtandfonline.comwikipedia.org For a long time, it was believed that acrolein was the sole aldehyde byproduct formed. pharmgkb.orgnih.govwikipedia.org Acrolein is a reactive and toxic molecule. fupress.netresearchgate.net

The enzymatic decomposition of aldophosphamide to phosphoramide mustard and 3-hydroxypropanal (B37111) is catalyzed by phosphodiesterases (PDEs). oatext.comecronicon.netmdpi.com These enzymes cleave the phosphodiester bond in aldophosphamide, leading to the release of PAM and HPA. researchgate.netoatext.comecronicon.netmdpi.com This enzymatic process is believed to be the primary pathway for the generation of the active cytotoxic species in a physiological environment, as opposed to the spontaneous β-elimination that produces acrolein, which is more prevalent in vitro. oatext.comecronicon.netmdpi.com Some studies have also implicated 3'-5' exonucleases in the toxicogenation of this compound by cleaving the oxazaphosphorinane ring. nih.gov

Generation of Aldehyde Byproducts (e.g., Acrolein, 3-Hydroxypropanal/HPA) and Mechanistic Distinctions

Molecular Interactions and Downstream Cellular Effects (Preclinical/In Vitro Focus)

The primary molecular interaction of the active metabolite, phosphoramide mustard, is the alkylation of DNA. caymanchem.com It forms covalent bonds, particularly at the N7 position of guanine (B1146940) bases, leading to DNA cross-links and strand breaks. caymanchem.com This DNA damage is a critical event that triggers downstream cellular effects.

One of the major cellular consequences of this DNA damage is the induction of apoptosis, or programmed cell death. oatext.com Research suggests that this compound initiates the intrinsic, p53-mediated pathway of apoptosis in response to the DNA damage caused by phosphoramide mustard. oatext.com The co-generated metabolite, 3-hydroxypropanal, is also thought to play a role in promoting apoptosis. researchgate.netfupress.net

In preclinical in vitro models, mafosfamide (B565123), a pre-activated analog that bypasses hepatic metabolism, is often used to directly study the intracellular effects of this compound. These studies have shown that this compound itself can contribute to cytotoxicity through aldehyde-mediated oxidative stress. Furthermore, the sensitivity of cells to this compound is influenced by the activity of detoxifying enzymes like aldehyde dehydrogenases (ALDH), which convert aldophosphamide to the inactive carboxyphosphamide. pharmgkb.orgtaylorandfrancis.comnih.gov Cells with low ALDH activity are more susceptible to the cytotoxic effects of this compound. taylorandfrancis.com

Table of Research Findings on this compound Transformations

| Process | Key Molecules Involved | Key Findings | References |

|---|---|---|---|

| Tautomerism | This compound, Aldophosphamide | Exists in a dynamic ring-chain equilibrium. The trans isomer of this compound undergoes ring opening faster than the cis isomer. | taylorandfrancis.comnih.gov |

| Ring Opening | This compound, Aldophosphamide | Can occur spontaneously and is subject to general-acid catalysis. Can also be influenced by bifunctional catalysts like phosphates. | nih.govnih.gov |

| PAM Formation | Aldophosphamide, Phosphoramide Mustard (PAM) | Formed via β-elimination from aldophosphamide, a reaction catalyzed by general bases. Intracellular generation is crucial for cytotoxicity. | pharmgkb.orgnih.govoatext.com |

| Aldehyde Byproduct Generation | Aldophosphamide, Acrolein, 3-Hydroxypropanal (HPA) | In vitro, acrolein is formed via spontaneous β-elimination. In vivo, enzymatic cleavage by phosphodiesterases yields HPA. | researchgate.netoatext.comecronicon.netmdpi.com |

| Enzymatic Decomposition | Aldophosphamide, Phosphodiesterases (PDEs), PAM, HPA | PDEs catalyze the cleavage of aldophosphamide to PAM and HPA in vivo. | oatext.comecronicon.netmdpi.com |

| Cellular Effects (In Vitro) | Phosphoramide Mustard, DNA, p53 | PAM alkylates DNA, leading to damage that induces p53-mediated apoptosis. Cell sensitivity is modulated by ALDH levels. | taylorandfrancis.comcaymanchem.comoatext.com |

DNA Alkylation and Adduct Formation Mechanisms (e.g., N7-Guanine Adducts, Interstrand Cross-links)

The cornerstone of this compound's cytotoxic effect lies in its ability to alkylate DNA. patsnap.com This process is initiated following the intracellular conversion of this compound to its tautomer, aldophosphamide, which then decomposes to form phosphoramide mustard and acrolein. wikipedia.org Phosphoramide mustard is the primary alkylating species responsible for the therapeutic effects of the drug. patsnap.comontosight.ai

Phosphoramide mustard is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. oup.com This structural feature enables it to form covalent bonds with nucleophilic sites on DNA bases. The most frequent target for this alkylation is the N7 position of guanine. patsnap.comcuni.czump.edu.pl The initial reaction results in the formation of a monoadduct, where one of the chloroethyl groups of phosphoramide mustard attaches to a guanine base. cuni.cz

This initial monoalkylation can then lead to more complex and cytotoxic DNA lesions. The second chloroethyl group can react with another guanine base on the opposite DNA strand, resulting in the formation of an interstrand cross-link (ICL). oup.comcuni.cz These ICLs are particularly detrimental to the cell as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. patsnap.comump.edu.pl The formation of N7-guanine-N7-guanine diadducts is a significant contributor to the cytotoxicity of cyclophosphamide. aacrjournals.org While N7-guanine adducts are the most common, other DNA bases and the phosphate (B84403) backbone can also be alkylated. ump.edu.pl

The formation of these DNA adducts and cross-links disrupts the normal architecture and function of the DNA molecule, setting the stage for subsequent cellular responses. mazums.ac.ir

Perturbations in DNA Replication and Repair Processes (e.g., Homologous Recombination, Nucleotide Excision Repair)

The DNA lesions induced by this compound, particularly interstrand cross-links, present a formidable challenge to the cell's DNA replication and repair machinery. ump.edu.pl When a replication fork encounters an ICL, it stalls, as the DNA strands cannot be unwound. This blockage can lead to the collapse of the replication fork and the formation of double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. wjgnet.com

Cells have evolved sophisticated DNA repair pathways to counteract such damage. journalmeddbu.com Two major pathways involved in the repair of ICLs are nucleotide excision repair (NER) and homologous recombination (HR). wjgnet.com

Nucleotide Excision Repair (NER): This pathway is primarily responsible for removing bulky, helix-distorting lesions from DNA. journalmeddbu.comnih.gov In the context of this compound-induced damage, NER is involved in the initial recognition and incision of the DNA strand on either side of the adduct. aacrjournals.org This creates a gap that can then be filled in by DNA polymerases. Research indicates that cells deficient in key NER components are more sensitive to the effects of this compound, highlighting the importance of this pathway in repairing the initial DNA damage. aacrjournals.org

Homologous Recombination (HR): HR is a high-fidelity repair pathway that is crucial for the repair of DSBs and ICLs. wjgnet.com It uses an undamaged homologous DNA sequence as a template to accurately restore the original DNA sequence. Following the initial processing of the ICL by NER and other factors, HR is required to repair the resulting DSB and fully restore the integrity of the DNA. aacrjournals.org Studies have shown that cells with deficiencies in HR proteins, such as BRCA2 and RAD51, exhibit significant sensitization to this compound, underscoring the critical role of HR in mitigating the cytotoxic effects of this agent. aacrjournals.org

The interplay between these repair pathways is complex and essential for cell survival following exposure to this compound. The efficiency of these repair processes can significantly influence a cell's sensitivity or resistance to the drug.

Modulation of Cell Cycle Progression (e.g., S-phase delay, G2/M arrest)

In response to the DNA damage inflicted by this compound, cells activate complex signaling networks known as cell cycle checkpoints. nih.govnih.gov These checkpoints serve as quality control mechanisms, temporarily halting cell cycle progression to allow time for DNA repair before the cell attempts to replicate its damaged DNA (S phase) or divide (M phase). nih.gov

Exposure to this compound has been shown to induce delays in the S phase and arrest at the G2/M checkpoint. hud.ac.ukbu.edu

S-phase delay: The presence of DNA adducts can impede the progression of the replication machinery, leading to a slowdown or arrest in the S phase. researchgate.net This delay provides a window for the cell to initiate DNA repair processes. In some cell lines, such as HaCaTa human keratinocytes, treatment with this compound leads to a significant accumulation of cells in the S phase. hud.ac.uk

G2/M arrest: The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the segregation of aberrant chromosomes. nih.govnih.gov This arrest is often mediated by the activation of protein kinases such as ATM and ATR, which in turn activate downstream effectors like CHK1 and CHK2. europa.eu These kinases can then inactivate the CDC25 phosphatases, which are required to activate the cyclin-dependent kinase 1 (CDK1)-cyclin B complex that drives mitotic entry. nih.gov Studies in 9L gliosarcoma cells have demonstrated that treatment with activated cyclophosphamide leads to an accumulation of cells in the G2/M phase. bu.edu

The ability to induce cell cycle arrest is a crucial aspect of this compound's mechanism, as it is intricately linked to the subsequent induction of apoptosis if the DNA damage proves to be irreparable.

Induction of Apoptosis Pathways (e.g., p53-mediated, Mitochondrial, MAPK activation)

When the extent of DNA damage caused by this compound is overwhelming and cannot be successfully repaired, the cell activates programmed cell death, or apoptosis. This is a tightly regulated process that eliminates damaged or unwanted cells in a controlled manner. Several key pathways are implicated in this compound-induced apoptosis:

p53-mediated pathway: The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. ecronicon.net In the presence of DNA damage, p53 is stabilized and activated, leading to the transcriptional activation of a host of target genes involved in cell cycle arrest, DNA repair, and apoptosis. ecronicon.net One of the key pro-apoptotic targets of p53 is the BCL-2 family member BAX, which promotes the release of cytochrome c from the mitochondria. bu.edu Another metabolite of cyclophosphamide, 3-hydroxypropanal (HPA), has been shown to intensify p53-dependent apoptosis. ecronicon.net

Mitochondrial (intrinsic) pathway: The mitochondrial pathway is a major route for apoptosis induction by many chemotherapeutic agents, including cyclophosphamide. oup.com The DNA damage and oxidative stress induced by this compound can lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. bu.eduoup.com Once in the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3 and caspase-7. bu.edu These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. bu.edu Studies have shown that overexpression of the anti-apoptotic protein Bcl-2, which blocks the mitochondrial pathway, can protect cells from cyclophosphamide-induced apoptosis. bu.edu

MAPK activation: The mitogen-activated protein kinase (MAPK) signaling pathways, which include the ERK, JNK, and p38 MAPK pathways, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. ecronicon.net Research suggests that the cyclophosphamide metabolite 3-hydroxypropanal (HPA) can enhance apoptosis by modulating MAPK signaling. ecronicon.netirispublishers.com

The convergence of these pathways ensures the efficient elimination of cells that have sustained irreparable damage from this compound.

Interactions with Other Cellular Macromolecules (e.g., Proteins, Thiols)

While DNA is the primary target of this compound's alkylating activity, its reactive metabolites can also interact with other cellular macromolecules, including proteins and thiols. mazums.ac.irresearchgate.net

The metabolite acrolein, an α,β-unsaturated aldehyde, is highly reactive towards nucleophiles and can readily form adducts with the sulfhydryl groups of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866). nih.gov The reaction of acrolein with glutathione can lead to the depletion of this critical cellular antioxidant, contributing to oxidative stress. oup.com

Furthermore, the hemiaminal group of this compound itself can reversibly react with protein thiols to form a protein-bound activated form of the drug. nih.gov This protein-S-cyclophosphamide conjugate can act as a stable storage form of the activated drug. nih.gov It has been hypothesized that the cytotoxic specificity of activated cyclophosphamide may be based on the interaction of this protein-bound form with DNA polymerase/3'-5' exonuclease. nih.gov

The interaction of this compound and its metabolites with thiols is a complex interplay of activation, detoxification, and modulation of cellular function. doi.org

Differential Effects on Specific Cell Subsets (e.g., T-cells, B-cells, Macrophages, various cell lines)

The cytotoxic effects of this compound are not uniform across all cell types. Different cell subsets exhibit varying degrees of sensitivity, which is often related to their proliferative status and their capacity for drug metabolism and DNA repair. taylorandfrancis.com

T-cells and B-cells: Lymphocytes, including T-cells and B-cells, are particularly sensitive to cyclophosphamide. taylorandfrancis.com This is partly due to their relatively low levels of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying aldophosphamide to the inactive carboxyphosphamide. taylorandfrancis.com This lower detoxification capacity leads to higher intracellular concentrations of the active alkylating agent, phosphoramide mustard. Some studies suggest that cyclophosphamide may preferentially deplete regulatory T-cells (Tregs), which can enhance anti-tumor immune responses. patsnap.com In vitro studies have also shown that 4-hydroperoxycyclophosphamide can selectively affect lymphocyte function in T-B cell collaboration. nih.gov

Macrophages: The effects on macrophages are also of interest, particularly in the context of immunomodulation.

Cell Lines: Studies using various cancer cell lines have revealed differential sensitivities to this compound. For example, in canine lymphoma cell lines, B-cell lymphoma cells (CLBL-1) showed a different response compared to T-cell lymphoma cells (UL-1) when treated with single versus divided doses. cabidigitallibrary.orgagriculturejournals.cz Similarly, human colon carcinoma cell lines (LoVo, SW620, and SW403) were found to be highly sensitive to this compound, whereas they were resistant to the parent drug, cyclophosphamide, due to a lack of metabolic activation capacity. aacrjournals.org

The following table summarizes the observed effects of this compound on various cell lines from selected studies.

| Cell Line | Cell Type | Observed Effects | Reference |

|---|---|---|---|

| CLBL-1 | Canine B-cell lymphoma | Single high dose was more cytotoxic than a divided dose. | cabidigitallibrary.orgagriculturejournals.cz |

| UL-1 | Canine T-cell lymphoma | No significant difference in cytotoxicity between single and divided doses. | cabidigitallibrary.orgagriculturejournals.cz |

| LoVo | Human colon carcinoma | Highly sensitive to this compound, but resistant to cyclophosphamide. | aacrjournals.org |

| SW620 | Human colon carcinoma | Highly sensitive to this compound, but resistant to cyclophosphamide. | aacrjournals.org |

| SW403 | Human colon carcinoma | Highly sensitive to this compound, but resistant to cyclophosphamide. | aacrjournals.org |

| HaCaTa | Human keratinocytes | Induction of S-phase cell cycle arrest. | hud.ac.uk |

| 9L | Rat gliosarcoma | Induction of G2/M arrest and apoptosis via the mitochondrial pathway. | bu.edu |

| COV434 | Human granulosa cells | Induction of apoptosis, associated with GSH depletion and oxidative stress. | oup.com |

| HL-60 | Human leukemia | Induction of apoptosis and oxidative DNA damage. | nih.gov |

This differential sensitivity underscores the complex interplay between the drug's mechanism of action and the specific cellular context, which has important implications for both its therapeutic efficacy and its side-effect profile.

Metabolic Deactivation and Detoxification Pathways of 4 Hydroxycyclophosphamide and Its Derivatives

Enzymatic Oxidation of Aldophosphamide (B1666838) to Carboxycyclophosphamide

A major detoxification route for 4-hydroxycyclophosphamide involves its tautomer, aldophosphamide. wikipedia.orgwikipedia.org Aldophosphamide is oxidized to the inactive and non-toxic metabolite, carboxycyclophosphamide. wikipedia.orgwikipedia.org This oxidation is a crucial step in preventing the spontaneous decomposition of aldophosphamide into the toxic compounds phosphoramide (B1221513) mustard and acrolein. wikipedia.orgresearchgate.net

Role of Aldehyde Dehydrogenases (ALDHs) in Detoxification

The enzymatic oxidation of aldophosphamide to carboxycyclophosphamide is primarily catalyzed by aldehyde dehydrogenases (ALDHs). wikipedia.orgwikipedia.org Specifically, the cytosolic isozyme ALDH1A1 plays a significant role in this detoxification process. pharmgkb.orgtandfonline.com To a lesser extent, ALDH3A1 and ALDH5A1 also contribute to this reaction. pharmgkb.org The high levels of ALDHs in certain normal tissues, such as the liver, hematopoietic stem cells, and intestinal epithelium, are believed to confer protection against the cytotoxic effects of cyclophosphamide (B585). wikipedia.orgaacrjournals.org In contrast, the lower levels of these enzymes in many tumor cells contribute to the selective antitumor activity of the drug. aacrjournals.org Studies in mice have shown that the soluble fraction of liver homogenates, which is rich in ALDH, effectively catalyzes the oxidation of aldophosphamide. nih.gov

Table 1: Key Aldehyde Dehydrogenase Isozymes in Aldophosphamide Detoxification

| Enzyme | Cellular Location | Role in Detoxification |

|---|---|---|

| ALDH1A1 | Cytosol | Major enzyme responsible for oxidizing aldophosphamide to carboxycyclophosphamide. pharmgkb.orgtandfonline.com |

| ALDH3A1 | Cytosol | Contributes to the oxidation of aldophosphamide, but to a lesser extent than ALDH1A1. pharmgkb.orgtandfonline.com |

| ALDH5A1 | Not specified | Minor contributor to aldophosphamide oxidation. pharmgkb.org |

Impact of ALDH Genetic Polymorphisms on Intracellular Fate

Genetic variations, or polymorphisms, in the genes encoding ALDH enzymes can influence their activity and, consequently, the metabolism and toxicity of cyclophosphamide. For instance, the ALDH1A12 and ALDH3A12 variants are associated with reduced enzyme activity, which may impair the detoxification of aldophosphamide and theoretically increase the risk of toxicity. frontiersin.org A study involving Caucasian patients who received high-dose chemotherapy including cyclophosphamide found that the ALDH1A1*2 variant was linked to a higher risk of liver toxicity and hemorrhagic cystitis. frontiersin.org Another study in Bangladeshi breast cancer patients suggested that the ALDH1A1 rs13959 polymorphism may predict treatment response and the likelihood of adverse effects from chemotherapy regimens containing cyclophosphamide. nih.gov However, not all studies have demonstrated a clear link between common ALDH polymorphisms and cyclophosphamide pharmacokinetics, indicating that the clinical impact of these genetic variations can be complex and may depend on other factors. nih.gov

Other Detoxification Pathways

Besides the primary ALDH-mediated oxidation, other metabolic pathways contribute to the deactivation of this compound and its derivatives.

The formation of 4-ketocyclophosphamide (B195324) is another detoxification route. researchgate.netoup.com This inactive metabolite is formed through the secondary metabolism of this compound, a reaction also catalyzed by cytochrome P450 enzymes, particularly CYP3A4. tandfonline.commdpi.com

Furthermore, glutathione (B108866) (GSH) conjugation plays a role in the detoxification of cyclophosphamide metabolites. tandfonline.commdpi.comencyclopedia.pub Glutathione S-transferases (GSTs) can catalyze the conjugation of GSH with this compound to form 4-glutathionylcyclophosphamide. researchgate.net This reaction can also occur spontaneously. tandfonline.com Additionally, the ultimate alkylating agent, phosphoramide mustard, can be detoxified through conjugation with glutathione, a reaction that can be enhanced by certain GST isozymes like GSTA1-1. researchgate.net This conjugation process renders the metabolites more water-soluble, facilitating their excretion from the body. mdpi.comencyclopedia.pub

Advanced Methodologies and Research Techniques for Studying 4 Hydroxycyclophosphamide

Analytical Chemistry Approaches for Detection and Quantification in Research Samples

Accurate detection and quantification of 4-hydroxycyclophosphamide in various biological matrices are paramount for pharmacokinetic studies and for understanding its metabolic fate. Due to its inherent instability, specialized analytical techniques have been developed and refined over the years.

Liquid Chromatography-Mass Spectrometry Techniques (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its ultra-high-performance counterpart (UPLC-MS/MS) have become the gold standard for the simultaneous quantification of this compound and its parent compound, cyclophosphamide (B585), in biological samples like plasma and dried blood spots. These methods offer high sensitivity, selectivity, and throughput. frontiersin.org

The general workflow involves sample preparation, often including derivatization to stabilize the labile this compound, followed by chromatographic separation and mass spectrometric detection. nih.gov Protein precipitation with solvents like methanol (B129727) or acetonitrile (B52724) is a common sample preparation step. nih.govresearchgate.net The separation is typically achieved on a C18 reversed-phase column. frontiersin.orgnih.govinnovareacademics.in

For detection, multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode is frequently used. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, which is often a deuterated version of the analyte (e.g., this compound-d4) to ensure accuracy. frontiersin.orginnovareacademics.innih.gov

Several validated UPLC-MS/MS methods have been reported with varying lower limits of quantification (LLOQ) and linear ranges, demonstrating the adaptability of this technique for different research needs. For instance, one method achieved an LLOQ of 2.5 ng/mL for this compound in volumetric absorptive microsamples, with a linear range of 2.5–1,000 ng/mL. frontiersin.orgnih.gov Another method, using dried blood spots, reported an LLOQ of 5 ng/mL and a linear range of 5–4,000 ng/mL. innovareacademics.in

Table 1: Examples of UPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Method 1 frontiersin.orgnih.gov | Method 2 researchgate.netinnovareacademics.in | Method 3 academicjournals.org |

|---|---|---|---|

| Sample Type | Volumetric Absorptive Microsampling (VAMS) | Dried Blood Spots (DBS) | Dried Blood Spots (DBS) |

| Derivatization Agent | Semicarbazide Hydrochloride (SCZ) | Semicarbazide (SCZ) | Semicarbazide |

| Internal Standard | This compound-d4 | This compound-d4 | Hexamethylphosphoramide |

| Chromatographic Column | Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 µm) | UPLC H-Class BEH C18 | Waters Acquity™ UPLC C18 (2.1 x 100 mm; 1.7 µm) |

| Mobile Phase | 0.01% Formic acid and Methanol | Formic acid 0.01%-Acetonitrile | 0.01% Formic acid and Methanol (50:50 v/v) |

| LLOQ for 4-OHCP | 2.5 ng/mL | 5 ng/mL | 10 ng/mL |

| Linear Range for 4-OHCP | 2.5–1,000 ng/mL | 5–4,000 ng/mL | 10–1,000 ng/mL |

| Ionization Mode | ESI+ | ESI+ | ESI+ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) represents an older but still viable technique for the analysis of this compound. A key challenge with GC-MS is the need to derivatize the non-volatile and thermally labile this compound to make it suitable for gas chromatography.

One developed method involves converting the unstable this compound/aldophosphamide (B1666838) tautomers into more stable cyanohydrin adducts before extraction. nih.gov These adducts are then silylated and analyzed by GC-MS. nih.gov This method demonstrated linearity from 50 to 5000 ng/mL in plasma with a detection limit of 50 ng/mL. nih.gov Another approach utilized O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl to form a stable oxime derivative, which could be monitored in whole blood over a range of 25 ng/ml to 10 µg/ml. nih.gov

While sensitive and specific, the multi-step derivatization process can be more complex and time-consuming compared to modern LC-MS/MS methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the fundamental understanding of this compound's structure and behavior. Pioneering studies using NMR provided crucial insights into the stereochemistry and reaction mechanisms of this compound.

NMR has been used to conduct comprehensive kinetic analyses of the interconversion between the cis and trans isomers of this compound and its tautomer, aldophosphamide. nih.govacs.orgpharmgkb.org These studies revealed that the trans-4-hydroxycyclophosphamide undergoes ring opening approximately four times faster than the cis isomer. Furthermore, the cyclization of aldophosphamide favors the formation of the trans isomer by a factor of about three. At a pH of 7.0, the equilibrium ratio of cis-4-OHCP, trans-4-OHCP, aldophosphamide, and its hydrate (B1144303) was determined to be 4:2:0.3:1. Such detailed kinetic information is vital for understanding the compound's pharmacological activity and metabolic fate.

Radiotracer Techniques in Metabolic Flux Studies

While specific details on radiotracer techniques solely for this compound are not extensively available in the provided context, such methods are generally crucial in metabolic flux studies. By labeling cyclophosphamide with a radioactive isotope, researchers can trace its conversion to this compound and subsequent metabolites within a biological system. This allows for the mapping of metabolic pathways and the quantification of the flux through different branches of metabolism.

Sample Preparation and Stabilization Methods (e.g., Semicarbazide Derivatization)

The inherent instability of this compound, which readily tautomerizes to aldophosphamide, necessitates immediate stabilization upon sample collection to prevent its degradation and ensure accurate quantification.

Semicarbazide derivatization is the most widely adopted method for this purpose. frontiersin.orginnovareacademics.innih.gov Semicarbazide reacts with the aldehyde group of aldophosphamide to form a stable semicarbazone derivative. This reaction effectively traps the this compound in a stable form, extending its stability in biological matrices from a mere few minutes to over 24 hours. The derivatization is typically carried out at a controlled pH, often around 5.5-6.5, to optimize the reaction.

Other derivatizing agents that have been used include phenylhydrazine (B124118) hydrochloride and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl. nih.govnih.gov For instance, phenylhydrazine was used to derivatize this compound in plasma samples, which were then extracted using solid-phase extraction for analysis. nih.gov

Sample preparation also involves techniques to remove interfering substances from the biological matrix. Protein precipitation using organic solvents like methanol and acetonitrile is a common and effective method. frontiersin.orgnih.govinnovareacademics.in

Table 2: Comparison of Stabilization Agents for this compound

| Stabilizing Agent | Derivative Formed | Key Features |

|---|---|---|

| Semicarbazide | Semicarbazone | Extends stability to >24 hours; Widely used in LC-MS/MS methods. |

| Phenylhydrazine | Phenylhydrazone | Used in earlier HPLC and LC-MS/MS methods; derivative can be unstable in protic solvents. nih.govescholarship.org |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | Oxime | Forms a stable derivative suitable for GC-MS analysis. nih.gov |

| Cyanohydrin Formation | Cyanohydrin adduct | Used for stabilization prior to silylation for GC-MS analysis. nih.gov |

In Vitro Experimental Model Systems

In vitro models are indispensable for investigating the biological activity and metabolic pathways of this compound in a controlled environment, free from the complexities of a whole organism. These systems allow for detailed mechanistic studies.

A variety of human cancer cell lines have been employed to study the effects of this compound and its analogs. These include:

Human rhabdomyosarcoma cell lines aacrjournals.org

Human promyelocytic leukemia cell line (HL-60) aacrjournals.org

Human breast cancer cell line (MCF-7) capes.gov.br

Mantle cell lymphoma (MCL) lines ashpublications.org

Transformed large B-cell lymphoma line (RL) ashpublications.org

In these cell-based assays, researchers can assess various endpoints such as cytotoxicity, apoptosis induction, and the influence of cellular components like glutathione (B108866) on drug sensitivity. capes.gov.brashpublications.orgnih.gov For example, studies have shown that the Bcl-2 family inhibitor AT-101 can synergistically enhance the therapeutic effects of this compound in lymphoma cell lines. ashpublications.org Another study demonstrated a good correlation between cellular glutathione (GSH) levels and sensitivity to 4-hydroperoxycyclophosphamide across a panel of human tumor cell lines. nih.gov

To bypass the need for hepatic activation of cyclophosphamide in vitro, researchers often use pre-activated analogs like 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide (B565123). aacrjournals.org These compounds spontaneously hydrolyze in aqueous solutions to generate this compound, allowing for the direct study of its effects on cells.

Furthermore, subcellular fractions, particularly liver microsomes, are used to investigate the enzymatic kinetics of this compound formation from cyclophosphamide. plos.org These systems, often containing cDNA-expressed cytochrome P450 enzymes like CYP2B6, allow for the determination of kinetic parameters such as K_m and V_max, and help to understand the influence of factors like the POR/CYP ratio on metabolic rates. plos.org

Utilization of Specific Cell Lines (e.g., Cancer Cell Lines, Primary Cell Cultures, Immortalized Cells)

The study of this compound and its precursors, such as 4-hydroperoxycyclophosphamide (4-HC), heavily relies on a diverse range of cell culture systems. These include established cancer cell lines, primary cells isolated directly from patients, and immortalized cell lines, each offering unique advantages for mechanistic and therapeutic investigations.

Cancer Cell Lines: A wide variety of cancer cell lines have been instrumental in characterizing the cytotoxic effects of this compound. For instance, studies have utilized human rhabdomyosarcoma cell lines to test the efficacy of eliminating clonogenic tumor cells. aacrjournals.orgresearchgate.net In bladder cancer research, cell lines such as J82, RT112, T24, 5637, and TCCSUP have been used to investigate treatment synergy and resistance mechanisms. mdpi.comiiarjournals.org Leukemia cell lines, including the human myeloid leukemia line KBM-7/B5, the acute lymphoblastic leukemia line MOLT-4, and the acute myeloblastic leukemia line ML-1, are frequently used to study antileukemic activity and resistance. nih.govnih.gov Other examples include GL261 murine glioblastoma cells for transcriptomic analysis, A549 lung adenocarcinoma cells for studying enzyme contributions to resistance, and various breast cancer cell lines (e.g., 4T1, MCF-7) for evaluating cytotoxicity. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Primary Cell Cultures: Primary cells provide a model that more closely represents the in vivo environment. Lymphocytes from patients with Chronic Lymphocytic Leukemia (CLL) have been used to investigate DNA damage and repair kinetics in response to 4-HC. aacrjournals.org This approach allows for the assessment of therapeutic effects on cells derived directly from the targeted patient population.

Immortalized Cells: Immortalized cell lines offer a stable and reproducible system for studying specific cellular processes. Researchers have used immortalized T-cells (Jurkat line) to demonstrate tissue-specific activation of this compound into a DNA-alkylating agent, a process not observed in epithelial-derived Caco-2 cells. tandfonline.com The C18-4 mouse spermatogonial cell line has been employed to study the effects of the drug on DNA damage and telomere integrity in male germ line cells. oup.com Additionally, the COV434 human granulosa cell line and AC16 human cardiomyocytes have been used to investigate off-target effects and toxicity mechanisms, such as the induction of apoptosis and oxidative stress. oup.comresearchgate.net

Table 1: Examples of Cell Lines Used in this compound Research

| Cell Line | Cell Type | Research Focus |

|---|---|---|

| Various | Human Rhabdomyosarcoma | Elimination of clonogenic tumor cells. aacrjournals.orgresearchgate.net |

| MOLT-4, ML-1 | Human Acute Leukemia | Antileukemic activity, apoptosis, necrosis. nih.gov |

| A549 | Human Lung Adenocarcinoma | Role of ALDH1A1 and ALDH3A1 in drug resistance. nih.gov |

| GL261 | Murine Glioblastoma | Transcriptomic analysis of drug effects. frontiersin.org |

| Jurkat | Immortalized Human T-cells | Tissue-specific enzymatic activation. tandfonline.com |

| KBM-7/B5 | Human Myeloid Leukemia | Mechanisms of drug resistance and DNA damage. nih.gov |

| J82, RT112 | Human Bladder Cancer | Cell cycle arrest and synergistic drug effects. mdpi.com |

| C18-4 | Mouse Spermatogonial Cells | DNA damage and telomere dysfunction in germ cells. oup.com |

| COV434 | Human Granulosa Cells | Oxidative stress and apoptosis induction. oup.com |

| CHLA-15 | Human Neuroblastoma | Analysis of single-strand DNA damage. wiley.com |

| T24, 5637 | Human Bladder Cancer | Role of ALDH in cisplatin (B142131) resistance. iiarjournals.org |

| 4T1 | Murine Breast Cancer | Comparison of 2D vs. 3D culture on drug resistance. researchgate.net |

| HepG2, MCF-7 | Human Liver & Breast Cancer | Toxicity of enzymatically produced metabolites. researchgate.net |

Functional Assays for Investigating DNA Damage, Cell Cycle Perturbations, and Apoptosis Induction

To dissect the molecular mechanisms of this compound's cytotoxicity, researchers employ a suite of functional assays targeting key cellular events.

DNA Damage Assays: The primary mechanism of action for this compound's active metabolite, phosphoramide (B1221513) mustard, is DNA alkylation. researchgate.net Several assays are used to quantify this damage. The single-cell gel electrophoresis (comet) assay is utilized to determine the kinetics of DNA damage and repair in cells like CLL lymphocytes. aacrjournals.org Alkaline elution is a technique used to measure the formation of DNA interstrand cross-links (ISCs), a critical lesion induced by the drug. nih.gov For a more specific visualization of DNA damage responses, immunofluorescence staining for γ-H2AX is a common method to detect DNA double-strand breaks. oup.com To specifically assess oxidative DNA damage, immunostaining for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is performed. oup.com Furthermore, flow cytometry using the F7-26 monoclonal antibody can specifically detect single-strand DNA (ssDNA) damage, distinguishing it from apoptotic DNA fragmentation. wiley.comaacrjournals.org

Cell Cycle Analysis: As DNA damage often leads to cell cycle arrest, flow cytometry is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Studies have shown that treatment with mafosfamide, which releases this compound, can arrest bladder cancer cell populations in the G2/M phase. mdpi.com The involvement of specific cell cycle checkpoints, particularly the S-phase checkpoint regulated by the ATR kinase, has been shown to be lesion-specific and critical for cell survival after damage by some, but not all, cross-linking agents. aacrjournals.org

Apoptosis Induction Assays: The ultimate fate of a cancer cell after extensive DNA damage is often apoptosis, or programmed cell death. A variety of assays are used to measure this outcome. Flow cytometry analysis of cells stained with Annexin V and a viability dye like propidium (B1200493) iodide is widely used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. aacrjournals.org Specific caspase activation, a hallmark of apoptosis, is measured using fluorogenic substrates, such as CaspGLOW for caspases-8 and -9 and CellEvent for effector caspases-3 and -7. nih.gov The involvement of the mitochondrial pathway of apoptosis is assessed by measuring the mitochondrial membrane potential (MMP) with dyes like tetramethylrhodamine (B1193902) ethyl ester. nih.gov Other methods include the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation characteristic of apoptosis and the Microculture-Kinetic (MiCK) assay, which measures changes in optical density related to apoptotic events over time. wiley.comaacrjournals.org

Table 2: Functional Assays for Studying this compound's Effects

| Cellular Process | Assay | Purpose |

|---|---|---|

| DNA Damage | Comet Assay (Single-Cell Gel Electrophoresis) | Measures DNA strand breaks and repair kinetics. aacrjournals.org |

| Alkaline Elution | Quantifies DNA interstrand cross-links. nih.gov | |

| γ-H2AX Immunofluorescence | Detects DNA double-strand breaks. oup.com | |

| F7-26 Antibody Flow Cytometry | Specifically measures single-strand DNA damage. wiley.comaacrjournals.org | |

| Cell Cycle | Flow Cytometry (Propidium Iodide) | Analyzes cell distribution across G1, S, and G2/M phases. mdpi.com |

| Apoptosis | Annexin V/Propidium Iodide Staining | Differentiates viable, apoptotic, and necrotic cells. aacrjournals.org |

| Caspase Activity Assays (e.g., CaspGLOW) | Measures activation of specific initiator and effector caspases. nih.gov | |

| Mitochondrial Membrane Potential (MMP) Test | Assesses mitochondrial involvement in apoptosis. nih.gov | |

| TUNEL Assay | Detects DNA fragmentation in late-stage apoptosis. wiley.com |

Ex Vivo Tissue Culture Systems for Metabolic Characterization

Ex vivo systems bridge the gap between in vitro cell lines and in vivo animal models, allowing for the study of this compound in a more physiologically relevant context. One key application is in the ex vivo purging of autologous bone marrow grafts, where mixtures of normal human bone marrow mononuclear cells and cancer cells (e.g., rhabdomyosarcoma) are treated with 4-hydroperoxycyclophosphamide to eliminate residual tumor cells before transplantation. aacrjournals.org Another critical ex vivo approach involves using liver microsomes from various species, including humans, dogs, cats, and mice, to study the metabolic activation of the parent drug, cyclophosphamide, into this compound. nih.gov These studies have revealed significant interspecies differences in the efficiency of this bioactivation, highlighting the importance of using relevant metabolic systems for preclinical evaluation. nih.gov

Preclinical Animal Models for Mechanistic Elucidation

Preclinical animal models are indispensable for understanding the complex pharmacology and systemic effects of this compound in a living organism. nih.gov Mouse models are frequently used to investigate both the therapeutic and toxic effects of the drug. For example, they have been used to study the impact of cyclophosphamide's active metabolites on germ line cells, which has implications for fertility. oup.com Furthermore, xenogeneic graft-versus-host disease (GVHD) models, where human peripheral blood lymphocytes are transplanted into immunocompromised mice, have been crucial in demonstrating the role of regulatory T cells (Tregs) in the tolerance-inducing effects of post-transplantation cyclophosphamide. nih.gov

Application of Mafosfamide as a Pre-activated Cyclophosphamide Analog for Direct Metabolite Studies

Mafosfamide is a stabilized derivative of this compound that is particularly valuable for research because it does not require enzymatic bioactivation by the liver. mdpi.comnih.govresearchgate.net It spontaneously degrades in aqueous solutions to release this compound, making it an ideal tool for in vitro and ex vivo studies where hepatic metabolic systems are absent. researchgate.netresearchgate.net This allows researchers to directly study the effects of the active metabolite on target cells without the confounding variable of metabolic activation. Mafosfamide has been used in a wide range of preclinical investigations, including assessing its effects on various cancer cell types, studying its potential for regional cancer therapy, and exploring its use in sensitizing T-regulatory cells to overcome drug resistance. nih.govnih.govresearchgate.net The decomposition kinetics of mafosfamide are complex, with studies showing it can isomerize and equilibrate in solution. nih.gov

Use of Genetically Modified Animal Models for Studying Enzyme Roles (e.g., ALDH knockout)

A key mechanism of cellular resistance to cyclophosphamide and its metabolites is detoxification by aldehyde dehydrogenase (ALDH) enzymes, which convert aldophosphamide (the tautomer of this compound) to the inactive carboxyphosphamide. nih.govoncotarget.comtaylorandfrancis.com Genetically modified animal models, particularly ALDH knockout mice, have been developed to probe the specific roles of these enzymes. Studies using RNA interference to knock down ALDH1A1 and ALDH3A1 in human lung cancer cells revealed that both isoenzymes contribute to resistance against 4-hydroperoxycyclophosphamide. nih.gov Research with Aldh3a1(-/-) knockout mice has shown that these animals are viable, suggesting that targeting this enzyme could be a feasible strategy to overcome drug resistance. nih.gov Interestingly, studies in Aldh1a1 knockout mice have yielded complex results; while ALDH1A1 overexpression is known to confer resistance, its genetic deletion did not impair hematopoietic stem cell function and attenuated the toxicity of cyclophosphamide in a non-cell-autonomous manner, suggesting a broader systemic role beyond direct cellular protection. ashpublications.org These models are crucial for dissecting the specific contributions of different ALDH isozymes to drug resistance and for validating them as therapeutic targets.

Future Directions and Emerging Research Avenues on 4 Hydroxycyclophosphamide

Novel Insights into the Regulatory Mechanisms of its Formation and Metabolism

The formation and metabolism of 4-hydroxycyclophosphamide are complex processes that are the subject of ongoing research to better understand and control the therapeutic effects of its parent compound, cyclophosphamide (B585). Cyclophosphamide is a prodrug, meaning it is inactive until it is metabolized in the body. mdpi.commdpi.com This transformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, which convert cyclophosphamide into this compound. mdpi.commdpi.com This active metabolite is in equilibrium with its tautomer, aldophosphamide (B1666838). mdpi.comresearchgate.net

The key regulatory mechanisms of this compound formation and metabolism involve several enzymes. The initial and rate-limiting step is the 4-hydroxylation of cyclophosphamide by hepatic CYP450 enzymes, particularly CYP2B6, CYP2C19, and to a lesser extent, CYP3A4. biomedpharmajournal.orgtaylorandfrancis.com Genetic variations in these enzymes, such as the CYP2B6*6 allele, can significantly impact the rate of this compound formation. biomedpharmajournal.org The expression of these CYP enzymes is regulated by nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). biomedpharmajournal.org

Once formed, this compound and aldophosphamide can be transported to cells. researchgate.net Aldophosphamide can then undergo one of two main pathways: detoxification or activation. The detoxification pathway involves the enzyme aldehyde dehydrogenase (ALDH), which oxidizes aldophosphamide to the inactive metabolite carboxyphosphamide. mdpi.comtaylorandfrancis.com Conversely, the activation pathway leads to the formation of the therapeutic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. researchgate.netnih.gov This conversion can occur through β-elimination or enzymatic cleavage by phosphodiesterases. mdpi.com

Table 1: Key Enzymes in this compound Formation and Metabolism

| Enzyme Family | Specific Enzyme(s) | Role |

| Cytochrome P450 | CYP2B6, CYP2C19, CYP3A4 | Catalyzes the initial activation of cyclophosphamide to this compound. biomedpharmajournal.orgtaylorandfrancis.com |

| Aldehyde Dehydrogenase | ALDH1A1 | Detoxifies aldophosphamide into the inactive carboxyphosphamide. taylorandfrancis.com |

| Phosphodiesterases | Not specified | May enzymatically cleave aldophosphamide to form phosphoramide mustard and 3-hydroxypropanal (B37111) in vivo. mdpi.com |

Development of Advanced In Vitro and In Silico Models for Mechanistic Prediction

To better predict the therapeutic effects and potential toxicities of this compound, researchers are developing more sophisticated in vitro and in silico models. These models aim to simulate the complex metabolic and cellular processes that occur in the human body.

Advanced in vitro models are moving beyond simple 2D cell cultures to more complex systems that better mimic human tissues. Three-dimensional (3D) organotypic culture models, such as organoids and spheroids, are being increasingly used to study the effects of this compound. nih.gov These models can more accurately represent the cellular interactions and microenvironment of tumors and other tissues, providing more relevant data on drug efficacy and toxicity. nih.gov For instance, patient-derived organoids are being used to test the sensitivity of an individual's cancer to chemotherapeutic agents like 4-hydroperoxycyclophosphamide, a precursor of this compound. researchgate.net

In silico models, which use computer simulations to predict biological processes, are also becoming increasingly powerful tools in toxicology and drug development. nih.govdiaglobal.org These models can integrate vast amounts of data from various sources to predict how a chemical will be metabolized and what its effects on the body will be. nih.govpremier-research.com For this compound, in silico models can be used to:

Predict its interaction with metabolic enzymes and transport proteins.

Simulate its distribution and concentration in different tissues.

Estimate its potential for causing side effects by identifying potential off-target interactions. nih.gov

The development of consensus models, which combine the predictions of multiple in silico models, is a promising approach to improve the accuracy and reliability of these predictions. frontiersin.org By leveraging the strengths of different modeling approaches, consensus models can provide a more robust assessment of a chemical's potential toxicity. frontiersin.org

Table 2: Examples of Advanced Models for this compound Research

| Model Type | Specific Example | Application |

| In Vitro | 3D Organoids | Studying drug sensitivity and resistance in a patient-specific manner. nih.govresearchgate.net |

| In Vitro | H9c2 cardiac myocardial cell line | Investigating the mechanisms of cardiotoxicity. plos.org |

| In Silico | Quantitative Structure-Activity Relationship (QSAR) models | Predicting toxicological endpoints and potential side effects. frontiersin.org |

| In Silico | Physiologically Based Pharmacokinetic (PBPK) models | Simulating the absorption, distribution, metabolism, and excretion of the compound. |

Exploration of Interplay with Broader Cellular Signaling Pathways Beyond Direct DNA Damage

While the primary mechanism of action of this compound's active metabolite, phosphoramide mustard, is DNA alkylation, leading to DNA damage and cell death, emerging research is exploring its interaction with a wider range of cellular signaling pathways. nih.govnih.gov This broader understanding is revealing a more complex picture of how this compound exerts its therapeutic and toxic effects.

One area of significant interest is the induction of oxidative stress. nih.gov The metabolism of cyclophosphamide can lead to the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. nih.gov This oxidative stress can contribute to the drug's toxicity in various organs, including the brain and heart. plos.orgnih.gov

Another important area of investigation is the modulation of the immune system. researchgate.net Cyclophosphamide, at different doses, can have both immunosuppressive and immunomodulatory effects. mdpi.comresearchgate.net Low doses of cyclophosphamide have been shown to selectively deplete regulatory T cells (Tregs), which can suppress anti-tumor immune responses. mdpi.comresearchgate.net This can enhance the efficacy of other cancer therapies that rely on a functional immune system. researchgate.net

Furthermore, research is delving into how this compound and its metabolites influence key cellular processes such as:

Apoptosis: The process of programmed cell death is a critical component of the drug's anti-cancer activity. mdpi.com Understanding how it triggers apoptosis beyond direct DNA damage is an active area of research.

Cell Cycle Checkpoints: The drug can arrest cells at various points in the cell cycle, preventing them from dividing. nih.gov

DNA Damage Response (DDR) Pathways: Cells have intricate mechanisms to repair DNA damage. nih.gov The interplay between the DNA damage caused by phosphoramide mustard and the cell's repair pathways is a key determinant of sensitivity or resistance. nih.govfrontiersin.org

Elucidation of Cellular Resistance Mechanisms at the Metabolic and Mechanistic Level

A significant challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance. Resistance can occur at both the metabolic and mechanistic levels. nih.gov

Metabolic resistance often involves alterations in the enzymes that metabolize cyclophosphamide. Increased levels of aldehyde dehydrogenase (ALDH), the enzyme that detoxifies aldophosphamide, is a well-established mechanism of resistance. taylorandfrancis.com Cells with high ALDH activity can more efficiently convert aldophosphamide to the inactive carboxyphosphamide, thereby reducing the amount of the active phosphoramide mustard that is formed. taylorandfrancis.com

Mechanistic resistance can involve several factors:

Decreased Drug Uptake or Increased Efflux: Cancer cells can reduce the intracellular concentration of the drug by downregulating uptake transporters or upregulating efflux pumps like P-glycoprotein. researchgate.net

Enhanced DNA Repair: Increased capacity to repair the DNA damage caused by phosphoramide mustard can render cells resistant. nih.gov

Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to apoptosis can prevent the cell from undergoing programmed cell death in response to DNA damage. nih.gov

Researchers are actively investigating the specific genes and proteins involved in these resistance mechanisms. For example, studies have identified differentially expressed genes in cyclophosphamide-resistant leukemia cell lines, providing potential targets for overcoming resistance. spandidos-publications.com

Table 3: Mechanisms of Cellular Resistance to this compound

| Level of Resistance | Specific Mechanism | Consequence |

| Metabolic | Increased expression of Aldehyde Dehydrogenase (ALDH) | Enhanced detoxification of aldophosphamide, reducing the formation of the active metabolite. taylorandfrancis.com |

| Mechanistic | Increased drug efflux via P-glycoprotein | Reduced intracellular concentration of the drug. researchgate.net |

| Mechanistic | Enhanced DNA repair capacity | Increased removal of DNA adducts, preventing cell death. nih.gov |

| Mechanistic | Alterations in apoptotic signaling pathways | Failure to undergo programmed cell death despite DNA damage. nih.gov |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Deepen Understanding of its Biological Effects

The advent of "omics" technologies, such as metabolomics and proteomics, is revolutionizing our ability to understand the complex biological effects of drugs like this compound. humanspecificresearch.orgmdpi.com These technologies allow for the large-scale analysis of molecules in a biological system, providing a comprehensive snapshot of the cellular response to a drug. mdpi.com

Metabolomics is the study of the complete set of small-molecule metabolites within a cell, tissue, or organism. mdpi.com In the context of this compound, metabolomics can be used to:

Identify and quantify the various metabolites of cyclophosphamide in biological samples. researchgate.net

Discover novel biomarkers that can predict a patient's response to treatment or their risk of developing toxicity. mdpi.com

Gain insights into how the drug perturbs metabolic pathways within cancer cells and normal tissues. nih.gov

Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com Proteomic analysis can help to:

Identify proteins whose expression levels are altered in response to this compound treatment.

Uncover the cellular signaling pathways that are activated or inhibited by the drug.

Identify potential new drug targets for combination therapies. humanspecificresearch.org

The integration of data from multiple omics technologies (multi-omics) provides a more holistic and systems-level understanding of the drug's effects. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct detailed models of the complex biological networks that are perturbed by this compound, leading to a more precise understanding of its mechanisms of action and resistance. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-hydroxycyclophosphamide (4-OHCP) in biological matrices?

- Methodological Answer : Use Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a validated linear range of 5–1000 ng/mL for plasma or dried blood spots (DBS). Key parameters include:

- Sample Preparation : Protein precipitation with acetonitrile or methanol.

- Calibration : Isotope-labeled internal standards (e.g., deuterated cyclophosphamide) to correct for matrix effects .

- Validation : Follow EMA guidelines for precision (<15% RSD), accuracy (85–115%), and stability (e.g., 14-day storage at -80°C with ≤15% degradation) .

Q. How should researchers design pharmacokinetic (PK) studies to monitor 4-OHCP in cancer patients?

- Methodological Answer :

- Sampling Protocol : Collect plasma at 0.5 h, 1 h, and 2 h post-cyclophosphamide administration to capture Cmax (typically ~436 ng/mL) and AUC (5,388 ng/mL·h) .

- Population Selection : Include patients with varying CYP2B6 genotypes to assess metabolic variability .

- Data Interpretation : Correlate 4-OHCP levels with therapeutic efficacy (e.g., DNA crosslink formation) and toxicity thresholds (e.g., acrolein-mediated organ damage) .

Q. What are the stability requirements for handling 4-OHCP in preclinical studies?

- Methodological Answer :

- Storage : Store plasma samples at -80°C; 4-OHCP remains stable for ≥14 days with ≤15% degradation. Avoid >3 freeze-thaw cycles to prevent hydrolysis .

- In Vitro Stability : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions and monitor equilibration between 4-OHCP, aldophosphamide, and phosphoramide mustard .

Advanced Research Questions

Q. How do CYP2B6 polymorphisms influence the metabolic activation of cyclophosphamide to 4-OHCP?

- Methodological Answer :

- Genotyping : Screen for CYP2B6*6 (c.516G>T) and *9 alleles, which reduce 4-OHCP formation by 30–50% in homozygous carriers .

- Phenotypic Correlation : Use human liver microsomes (HLMs) to quantify 4-hydroxylase activity (Vmax = 0.8–1.2 nmol/min/mg protein) and model inter-individual variability .

- Clinical Impact : Adjust cyclophosphamide dosing in poor metabolizers (e.g., CYP2B6*6/*6) to avoid subtherapeutic 4-OHCP levels .

Q. What experimental models resolve the cis-trans isomerism and equilibria of 4-OHCP in aqueous solutions?

- Methodological Answer :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>31</sup>P NMR to monitor pseudoequilibrium between cis-4-OHCP, trans-4-OHCP, aldophosphamide, and its hydrate (ratio ~4:2:0.3:1 at pH 7.0) .

- Kinetic Analysis : Apply general-acid catalysis models to calculate rate constants (e.g., trans-4-OHCP ring-opening is 4× faster than cis-4-OHCP) .

Q. How can researchers mitigate acrolein-induced toxicity while preserving 4-OHCP efficacy?

- Methodological Answer :

- Co-Administration : Use N-acetylcysteine (NAC) to scavenge acrolein in vitro (IC50 = 1–5 mM) without altering 4-OHCP activity .

- Targeted Delivery : Develop albumin-bound nanoparticles to reduce systemic acrolein exposure while maintaining tumor-specific 4-OHCP activation .

Q. What in vitro models best replicate 4-OHCP metabolism and cytotoxicity?

- Methodological Answer :

- Cell Lines : Use human cardiomyocytes (AC16) or T-cell cultures treated with mafosfamide (0.5–2 µg/mL), a non-metabolized 4-OHCP analog, to bypass hepatic activation .

- Metabolomics : Apply GC-MS to quantify phosphoramide mustard-DNA adducts and correlate with apoptosis markers (e.g., caspase-3 activation) .

Q. How should researchers address contradictory PK data in 4-OHCP monitoring (e.g., variable Cmax in patient cohorts)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten